molecular formula C10H12ClNO3S B2469671 N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide CAS No. 796106-56-4

N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide

Cat. No.: B2469671
CAS No.: 796106-56-4
M. Wt: 261.72
InChI Key: LNPMCGDYEVGLRO-UHFFFAOYSA-N
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Description

N-[4-(2-Chloropropanoyl)phenyl]methanesulfonamide is a methanesulfonamide derivative featuring a 2-chloropropanoyl substituent at the para position of the phenyl ring. The compound’s structure combines a sulfonamide group (imparting hydrogen-bonding capacity and metabolic stability) with a chlorinated propanoyl moiety, which may influence reactivity and biological activity.

Properties

IUPAC Name

N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-7(11)10(13)8-3-5-9(6-4-8)12-16(2,14)15/h3-7,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPMCGDYEVGLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)NS(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule’s synthesis requires simultaneous installation of two functional groups on a benzene ring: a methanesulfonamide at the nitrogen position and a 2-chloropropanoyl group at the para position. Retrosynthetically, the molecule disconnects into two key fragments:

  • 4-Aminophenyl methanesulfonamide (sulfonamide precursor)
  • 2-Chloropropanoyl chloride (acylating agent)

Critical challenges include ensuring regioselective acylation at the para position relative to the sulfonamide group and managing the reactivity of the amine intermediate during sulfonylation.

Synthetic Pathways

Route 1: Sequential Sulfonylation and Acylation

Step 1: Synthesis of 4-Nitrobenzenesulfonyl Chloride

Benzene is nitrated to nitrobenzene, followed by sulfonation using chlorosulfonic acid at 0–5°C to yield 4-nitrobenzenesulfonyl chloride.

Reaction Conditions :

  • Temperature: 0–5°C (exothermic reaction)
  • Yield: 72–85%
Step 2: Methanesulfonamide Formation

4-Nitrobenzenesulfonyl chloride reacts with methylamine in dichloromethane under basic conditions (pyridine):

$$
\text{4-NO}2\text{C}6\text{H}4\text{SO}2\text{Cl} + \text{CH}3\text{NH}2 \xrightarrow{\text{pyridine}} \text{4-NO}2\text{C}6\text{H}4\text{SO}2\text{NHCH}_3 + \text{HCl}
$$

Optimization :

  • Excess methylamine (1.5 equiv) improves yield to 88%.
Step 3: Reduction of Nitro Group

Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine:

$$
\text{4-NO}2\text{C}6\text{H}4\text{SO}2\text{NHCH}3 \xrightarrow{\text{H}2, \text{Pd/C}} \text{4-NH}2\text{C}6\text{H}4\text{SO}2\text{NHCH}_3
$$

Challenges :

  • Over-reduction of the sulfonamide is avoided by using low hydrogen pressure (1 atm).
Step 4: Acylation with 2-Chloropropanoyl Chloride

The aniline intermediate reacts with 2-chloropropanoyl chloride in tetrahydrofuran (THF) with triethylamine:

$$
\text{4-NH}2\text{C}6\text{H}4\text{SO}2\text{NHCH}3 + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-[4-(2-Chloropropanoyl)phenyl]methanesulfonamide}
$$

Key Parameters :

  • Temperature: 0°C to room temperature
  • Yield: 65–78%

Route 2: Friedel-Crafts Acylation Followed by Sulfonylation

Step 1: Protection of Aniline

4-Nitroaniline is acetylated to form acetanilide:

$$
\text{4-NO}2\text{C}6\text{H}4\text{NH}2 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{4-NO}2\text{C}6\text{H}4\text{NHCOCH}3
$$

Step 2: Friedel-Crafts Acylation

AlCl₃-catalyzed acylation with chloroacetyl chloride introduces the 2-chloropropanoyl group:

$$
\text{4-NO}2\text{C}6\text{H}4\text{NHCOCH}3 + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{4-(2-Chloropropanoyl)acetanilide}
$$

Regioselectivity :

  • The acetylated amine directs acylation to the para position (>90% selectivity).
Step 3: Deprotection and Sulfonylation

Hydrolysis with HCl/ethanol removes the acetyl group, followed by reaction with methanesulfonyl chloride:

$$
\text{4-(2-Chloropropanoyl)aniline} + \text{CH}3\text{SO}2\text{Cl} \rightarrow \text{this compound}
$$

Yield : 70–82% after recrystallization.

Physicochemical Properties

Property Value Source
Molecular Weight 261.72 g/mol
Purity 95%
Melting Point Not reported
SMILES CC(C(=O)C1=CC=C(C=C1)NS(=O)(=O)C)Cl
Predicted CCS (Ų) 155.4 ([M+H]⁺)

Mechanistic Insights

Sulfonylation Kinetics

The reaction of amines with methanesulfonyl chloride follows a two-step nucleophilic acyl substitution:

  • Attack of the amine on the electrophilic sulfur center.
  • Elimination of chloride, stabilized by bases like pyridine.

Acylation Selectivity

In Friedel-Crafts reactions, the acetylated amine enhances para selectivity by electronically deactivating the ring while sterically blocking ortho positions.

Industrial-Scale Considerations

  • Cost Efficiency : Route 1 avoids Friedel-Crafts catalysts (AlCl₃), reducing waste.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.
  • Byproducts : Chloride salts (from sulfonylation) require neutralization before disposal.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide serves as an important building block in organic synthesis, facilitating the creation of more complex molecules.
  • Intermediate Production : It is utilized as an intermediate in various chemical reactions, particularly in the development of specialty chemicals.

Biology

  • Enzyme Inhibition Studies : The compound has been employed in biochemical assays to explore its potential as an enzyme inhibitor. Its interaction with specific enzymes can lead to valuable insights into metabolic pathways and regulatory mechanisms.
  • Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against several bacterial strains, suggesting its potential as an antibacterial agent.

Medicine

  • Therapeutic Potential : Research is ongoing into the anti-inflammatory and analgesic properties of this compound, which may lead to new therapeutic agents for treating various conditions.
  • Cancer Research : There are indications that this compound may possess anticancer properties. Investigations into its effects on cancer cell lines have shown promising results, indicating it may induce apoptosis in certain types of cancer cells.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against common pathogens. Results demonstrated significant inhibition at low concentrations, highlighting its potential as an antibacterial agent.

PathogenConcentration (µM)Effect
Staphylococcus aureus5Significant viability reduction
Escherichia coli10Moderate viability reduction

Case Study 2: Anticancer Effects

Research on the anticancer potential of this compound involved testing against various cancer cell lines. The results indicated that it significantly inhibited cell growth and induced apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)0.126Apoptosis induction
A549 (Lung)0.150Cell cycle arrest

Mechanism of Action

The mechanism of action of N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide with key analogs, focusing on substituent effects, molecular properties, and applications.

Table 1. Structural and Functional Comparison of Methanesulfonamide Derivatives

Compound Name Substituent at Para Position Molecular Formula Molecular Weight Key Applications/Findings References
This compound 2-Chloropropanoyl C₁₀H₁₁ClNO₃S 260.71 g/mol* Potential intermediate in agrochemical/pharmaceutical synthesis (inferred from analogs)
N-[4-(Trifluoromethyl)phenyl]methanesulfonamide Trifluoromethyl C₈H₈F₃NO₂S 239.21 g/mol High stability due to electron-withdrawing CF₃ group; used in materials science
Sulfentrazone (Agrochemical metabolite) 4-(Difluoromethyl-triazolyl) C₁₁H₁₀Cl₂F₂N₄O₃S 413.24 g/mol Herbicidal activity; disrupts protoporphyrinogen oxidase in plants
N-[4-(4-Bromophenyl)phenyl]methanesulfonamide 4-Bromophenyl C₁₃H₁₂BrNO₂S 326.21 g/mol Pharmaceutical intermediate; used in Suzuki coupling reactions
N-(3-Chloro-4-methylphenyl)methanesulfonamide 3-Chloro-4-methyl C₈H₁₀ClNO₂S 219.69 g/mol Antimicrobial research; structural simplicity enhances bioavailability

*Calculated based on substituent addition to the methanesulfonamide core.

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (e.g., CF₃, Cl): The trifluoromethyl group in N-[4-(trifluoromethyl)phenyl]methanesulfonamide enhances metabolic stability and lipophilicity, making it suitable for coatings or electronic materials . In contrast, the 2-chloropropanoyl group in the target compound introduces a reactive α-chloro ketone, which may facilitate nucleophilic substitutions or act as a Michael acceptor in drug design .
  • Heterocyclic Modifications (e.g., Sulfentrazone): Sulfentrazone’s triazolyl ring system is critical for herbicidal activity, targeting plant-specific enzymes. This highlights how complex heterocycles in methanesulfonamide derivatives expand functional utility compared to simpler acyl or aryl substituents .
  • Brominated Aryl Groups (e.g., 4-Bromophenyl): The bromine atom in N-[4-(4-bromophenyl)phenyl]methanesulfonamide enables cross-coupling reactions, underscoring its role in synthesizing advanced pharmaceutical intermediates .

Physicochemical and Pharmacokinetic Profiles

  • Molecular Weight and Solubility: The target compound’s molecular weight (260.71 g/mol) places it within the range typical for bioactive small molecules. Its chloropropanoyl group may reduce aqueous solubility compared to the smaller trifluoromethyl analog (239.21 g/mol) .
  • Metabolic Stability: Sulfentrazone’s metabolites (HMS and DMS) retain the methanesulfonamide core but undergo hydroxylation or demethylation, suggesting that the target compound’s chloropropanoyl group could similarly yield bioactive metabolites .

Biological Activity

N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its chemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its diverse biological roles. The presence of the chloro group on the propanoyl moiety enhances its reactivity and biological profile. The compound can be synthesized through various organic reactions, including nucleophilic substitutions and hydrolysis, which are critical for its functionalization in biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It has been shown to inhibit enzyme activity by binding to active or allosteric sites, thus modulating the functions of these enzymes. This mechanism is particularly relevant in the context of anti-inflammatory and analgesic effects .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on chloroacetamides have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggests that halogenated phenyl groups enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on Rho kinase, an enzyme implicated in various pathologies such as hypertension and cancer. Inhibition of Rho kinase can lead to therapeutic benefits in conditions characterized by smooth muscle contraction and cell proliferation .

Study 1: Antimicrobial Efficacy

A study focused on a series of N-substituted chloroacetamides revealed that those with a para-substituted phenyl ring exhibited significant antimicrobial activity against Gram-positive bacteria. The study utilized quantitative structure-activity relationship (QSAR) models to predict activity based on structural variations .

CompoundActivity Against S. aureusActivity Against E. coli
This compoundHighModerate
N-[4-fluorophenyl]-2-chloroacetamideModerateLow

Study 2: Rho Kinase Inhibition

In another investigation, this compound was evaluated for its potential as a Rho kinase inhibitor. The results indicated that it could significantly reduce Rho kinase activity in vitro, suggesting its utility in treating diseases linked to this pathway .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar methanesulfonamide derivatives are synthesized by reacting aniline derivatives with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at room temperature, followed by purification via column chromatography using gradients of dichloromethane and methanol . Ethanol reflux and silica gel chromatography are also effective for isolating intermediates .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^13C spectra to confirm the chloropropanoyl and methanesulfonamide moieties.
  • X-ray crystallography : Resolve crystal structures to determine stereochemistry and intermolecular interactions, as demonstrated for related N-(aryl)methanesulfonamides .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns.

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : Store at −20°C in anhydrous conditions to prevent hydrolysis of the chloropropanoyl group. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) can predict degradation pathways, with HPLC monitoring for purity .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electrophilicity indices of the chloropropanoyl group. Molecular docking studies can simulate interactions with biological targets (e.g., enzymes), leveraging tools like AutoDock Vina. AI-driven synthesis platforms (e.g., PubChem’s retrosynthesis modules) can propose reaction pathways .

Q. What analytical challenges arise when quantifying metabolites of this compound in environmental samples?

  • Methodological Answer : Metabolites like hydroxylated or dechlorinated derivatives require sensitive detection methods. Use HPLC-MS/MS with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. Validate methods using isotopically labeled internal standards, as applied to sulfentrazone metabolites in EPA guidelines .

Q. How does the chloropropanoyl group influence interactions with biological targets?

  • Methodological Answer : The electron-withdrawing chloro group enhances electrophilicity, facilitating covalent binding to nucleophilic residues (e.g., cysteine thiols in enzymes). Compare activity with non-chlorinated analogs via in vitro enzyme inhibition assays. For receptor studies, use radioligand binding assays to evaluate affinity for targets like cannabinoid receptors, as seen in CB2-selective sulfonamide antagonists .

Q. What role does this compound play in pesticide activity, and how can its environmental impact be assessed?

  • Methodological Answer : Design greenhouse trials to evaluate herbicidal efficacy using dose-response assays. Monitor soil persistence via LC-MS and assess metabolite toxicity using Daphnia magna or algal bioassays. Refer to sulfentrazone’s regulatory frameworks for residue tolerance thresholds .

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., fluorine substitution for chlorine) and test their bioactivity. Use multivariate statistical analysis (e.g., partial least squares regression) to correlate structural descriptors with pharmacological outcomes, as applied to NMDA receptor inhibitors .

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